molecular formula C18H15NO3 B3903954 (2E)-3-(2,4-dimethoxyphenyl)-2-(phenylcarbonyl)prop-2-enenitrile

(2E)-3-(2,4-dimethoxyphenyl)-2-(phenylcarbonyl)prop-2-enenitrile

Cat. No.: B3903954
M. Wt: 293.3 g/mol
InChI Key: VSAPGXQMYSMFKJ-XNTDXEJSSA-N
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Description

(2E)-3-(2,4-dimethoxyphenyl)-2-(phenylcarbonyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a nitrile group, a phenylcarbonyl group, and a dimethoxyphenyl group

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.

Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for probing enzyme active sites or binding pockets.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and structural versatility make it suitable for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-2-(phenylcarbonyl)prop-2-enenitrile typically involves the reaction of 2,4-dimethoxybenzaldehyde with phenylacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, forming the desired product under controlled temperature and pH conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylcarbonyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under controlled conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary amines or secondary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism by which (2E)-3-(2,4-dimethoxyphenyl)-2-(phenylcarbonyl)prop-2-enenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

    (2E)-3-(2,4-dimethoxyphenyl)-2-(phenylcarbonyl)prop-2-enenitrile: Unique due to its specific combination of functional groups.

    (2E)-3-(2,4-dimethoxyphenyl)-2-(methylcarbonyl)prop-2-enenitrile: Similar structure but with a methyl group instead of a phenyl group.

    (2E)-3-(2,4-dimethoxyphenyl)-2-(ethylcarbonyl)prop-2-enenitrile: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitrile and phenylcarbonyl groups allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

(E)-2-benzoyl-3-(2,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-16-9-8-14(17(11-16)22-2)10-15(12-19)18(20)13-6-4-3-5-7-13/h3-11H,1-2H3/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAPGXQMYSMFKJ-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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